molecular formula C17H17BrN2O4S B2781332 N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 412937-87-2

N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No. B2781332
CAS RN: 412937-87-2
M. Wt: 425.3
InChI Key: IMPFPJOMMTZZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that selectively targets the p38α mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in inflammation, and the inhibition of p38α has been shown to have potential therapeutic applications in various inflammatory diseases.

Scientific Research Applications

Synthesis and Antifungal Activity

N-(Morpholinothiocarbonyl) benzamide derivatives, including compounds structurally related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, have been synthesized and characterized for their antifungal properties. These compounds, alongside their cobalt (III) complexes, exhibit significant activity against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, highlighting their potential as antifungal agents (Zhou Weiqun et al., 2005).

Inhibition of Carbonic Anhydrases

Research on aromatic sulfonamide inhibitors, closely related to the chemical structure of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, shows these compounds to be potent inhibitors of carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. Such inhibitors have nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, indicating their potential for treating conditions where modulation of carbonic anhydrase activity is beneficial (C. Supuran et al., 2013).

Applications in Polymer Science

Polymers with pendant functional groups have been synthesized using morpholine derivatives, including those related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide. These polymers, obtained through ring-opening copolymerization, possess unique properties due to their protected functional groups, paving the way for applications in drug delivery, tissue engineering, and as scaffolds for further chemical modifications (P. J. I. Veld et al., 1992).

Selective CB2 Agonism

N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, a compound structurally akin to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, has been identified as a potent and selective CB2 agonist. This compound exhibits notable in vitro metabolic stability and oral bioavailability, alongside in vivo efficacy in a rat model of post-surgical pain, suggesting its potential for pain management and treatment of conditions related to the CB2 receptor (I. Sellitto et al., 2010).

properties

IUPAC Name

N-(3-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPFPJOMMTZZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.